molecular formula C12H18ClNO B3086452 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride CAS No. 1159698-09-5

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride

Cat. No.: B3086452
CAS No.: 1159698-09-5
M. Wt: 227.73 g/mol
InChI Key: SDSFPNCJSWOZJV-ZFXMFRGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride is a secondary amine hydrochloride salt characterized by a propanol backbone substituted with a trans-cinnamylamine group (phenylpropenyl moiety). The (2E) configuration of the propenyl group introduces stereochemical rigidity, which may influence its physicochemical properties and biological interactions. Its structural features—particularly the aromatic phenyl group and the hydrochloride salt form—render it relevant for pharmaceutical or agrochemical research, though specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,13-14H,5,9-11H2;1H/b8-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSFPNCJSWOZJV-ZFXMFRGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride typically involves the reaction of cinnamylamine with 3-chloropropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cinnamaldehyde or cinnamic acid.

    Reduction: Formation of cinnamyl alcohol or phenylpropanolamine.

    Substitution: Formation of azido derivatives or nitriles.

Scientific Research Applications

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Availability Key Applications/Properties
Target Compound Phenylpropenyl (2E) C₁₂H₁₈ClNO 239.73* Discontinued Potential binding/π-π interactions
3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride Chloroethyl C₅H₁₃Cl₂NO 174.07 Available Alkylation reactions, intermediates
3-(2-Pyridyl)-1-propanol Pyridyl C₈H₁₁NO 137.18 Available Ligand synthesis, coordination chemistry
N-(4-Pyridyl)pyridinium Chloride Hydrochloride Bipyridyl C₁₀H₁₀ClN₂ 201.66 Available Ionic liquids, catalysis

*Estimated based on structural similarity.

  • In contrast, the chloroethyl group in the analog from introduces electrophilicity, favoring alkylation reactions . Pyridyl derivatives () exhibit higher basicity due to the nitrogen heterocycle, improving solubility in polar solvents and utility in coordination chemistry .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit good water solubility. However, the aromatic phenyl group in the target compound may reduce solubility compared to pyridyl analogs, which benefit from hydrogen-bonding capabilities .
  • Stability : The (2E)-configured propenyl group may confer rigidity and resistance to isomerization, whereas chloroethyl analogs are prone to hydrolysis or nucleophilic substitution .

Biological Activity

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride, identified by the CAS number 4720-35-8, is a compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological effects, supported by relevant case studies and research findings.

The molecular formula of this compound is C12H17ClN2O, with a molecular weight of approximately 227.73 g/mol. The compound contains an amine and hydroxyl functional group, contributing to its biological interactions.

PropertyValue
Molecular Weight227.73 g/mol
Molecular FormulaC12H17ClN2O
CAS Number4720-35-8
Purity95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amino and alcohol precursors under controlled conditions. The specific synthetic route can influence the yield and purity of the product, which is critical for its subsequent biological evaluation.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the structural features of the compound may confer similar properties.

Case Study: Antiviral Activity

A study focused on related compounds demonstrated that certain derivatives exhibit antiviral activity, particularly against viral infections . The mechanism often involves interference with viral replication processes, potentially through inhibition of key enzymes or receptor interactions.

Cytotoxicity

Research into the cytotoxic effects of related compounds has shown that they can induce apoptosis in cancer cell lines. For example, a study highlighted that certain alkenylated compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial growth and viral replication.
  • Cell Membrane Disruption : Some derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways, affecting cell survival and proliferation.

Q & A

What synthetic routes are recommended for preparing 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride, and how can reaction conditions be optimized?

Basic Research Question
A common approach involves coupling 3-aminopropanol with a cinnamyl derivative (e.g., (2E)-3-phenyl-2-propen-1-yl chloride) under basic conditions. Evidence from analogous compounds suggests using ethanol or methanol as solvents with catalytic HCl to protonate the amine, followed by salt formation via recrystallization . Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) and temperature (20–40°C) to minimize side reactions like over-alkylation. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) or LC-MS .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid . Structural confirmation requires nuclear magnetic resonance (NMR): 1H^1H NMR (DMSO-d6) should show peaks for the propanol backbone (δ 3.4–3.8 ppm), the trans-propenyl group (δ 6.2–6.8 ppm, J = 15–16 Hz), and aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry (ESI+) can confirm the molecular ion [M+H]+^+ .

How can researchers resolve contradictions in stereochemical assignments for this compound?

Advanced Research Question
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, single-crystal studies of similar compounds reveal dihedral angles between the propenyl and phenyl groups (e.g., 5–10° for (E)-isomers), which can distinguish geometric isomers . Circular dichroism (CD) spectroscopy may also be employed if chiral centers are present. Conflicting NMR data (e.g., coupling constants) should be cross-validated with computational methods like density functional theory (DFT) to simulate expected spectra .

What methodologies are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

Advanced Research Question
Stability studies should include accelerated degradation tests:

  • Thermal stability : Incubate solid samples at 40°C, 60°C, and 80°C for 4 weeks, analyzing degradation products via HPLC .
  • pH stability : Prepare solutions in buffers (pH 1–10) and monitor hydrolysis over 24 hours using UV-Vis spectroscopy (200–400 nm). Acidic conditions (pH < 3) may protonate the amine, reducing reactivity, while alkaline conditions (pH > 9) could promote ester hydrolysis in related compounds .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions may arise from impurities (e.g., unreacted starting materials) or polymorphic forms. Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (ethanol/water) can isolate the target compound . Bioactivity assays should include controls for batch-to-batch variability, and IC50 values must be validated using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Meta-analyses of published data should account for differences in cell lines or assay conditions .

What strategies mitigate challenges in synthesizing the (2E)-propenyl isomer exclusively?

Advanced Research Question
The (2E)-configuration is stabilized by conjugation with the phenyl group. To suppress (2Z)-isomer formation, use bulky bases (e.g., DBU) during coupling to favor thermodynamic control. Reaction monitoring via 1H^1H NMR can detect Z-isomer peaks (δ 5.8–6.1 ppm, J = 10–12 Hz). Post-synthesis, photoisomerization risks can be minimized by storing samples in amber vials at –20°C .

How can researchers design experiments to study the compound’s interactions with biological targets?

Advanced Research Question
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) to proteins like kinases or GPCRs. Molecular docking simulations (e.g., AutoDock Vina) should guide mutagenesis studies to identify key residues (e.g., hydrogen bonds with the propanol hydroxyl group). For cellular uptake studies, fluorescent tagging (e.g., BODIPY derivatives) enables tracking via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.